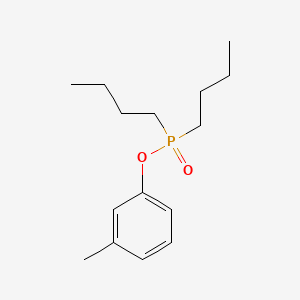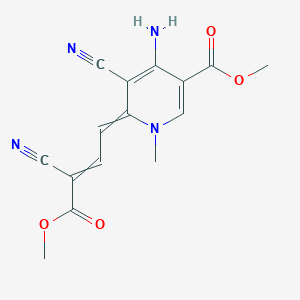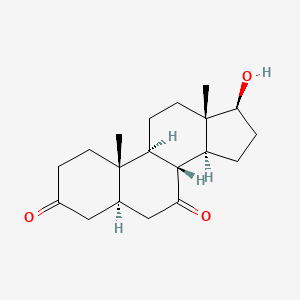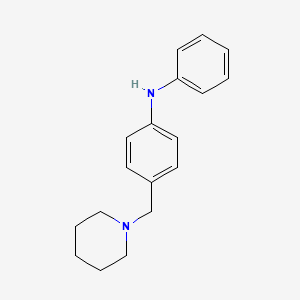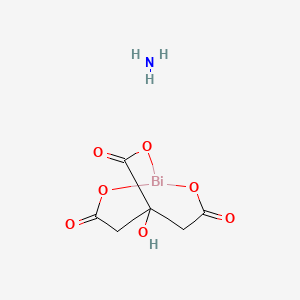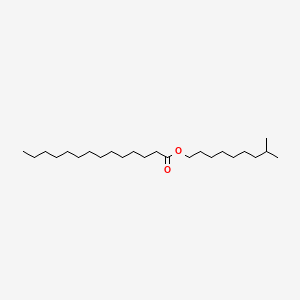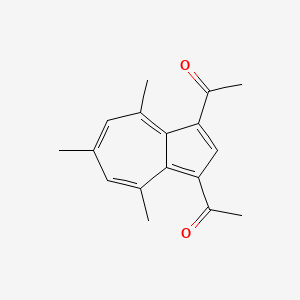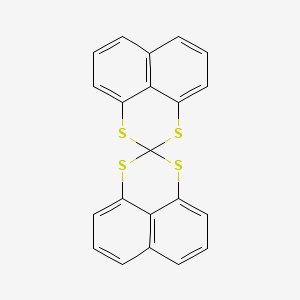![molecular formula C32H26O8 B13791579 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate CAS No. 7497-84-9](/img/structure/B13791579.png)
Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its complex molecular configuration and potential for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate typically involves the reaction of 2-oxo-2-(4-phenylphenyl)ethyl with 2,3-dihydroxybutanedioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate are not widely documented, it is generally produced in small quantities for research purposes. The process involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are meticulously maintained to achieve high purity and yield.
化学反応の分析
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
作用機序
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to changes in cellular functions
類似化合物との比較
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl]2,3-dihydroxybutanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl]2,3-dihydroxybutanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl]2,3-dihydroxybutanedioate is unique due to its specific phenylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
7497-84-9 |
|---|---|
分子式 |
C32H26O8 |
分子量 |
538.5 g/mol |
IUPAC名 |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C32H26O8/c33-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-39-31(37)29(35)30(36)32(38)40-20-28(34)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-18,29-30,35-36H,19-20H2 |
InChIキー |
RMDFHSAYMLJMGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C(C(C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
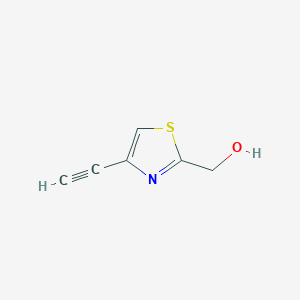
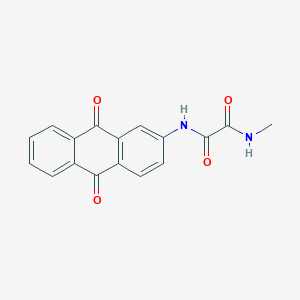
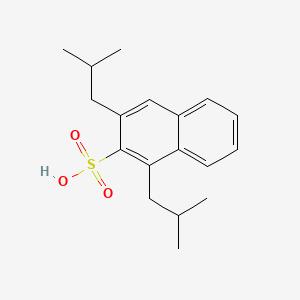
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
